Dysprosium(III) chloride hexahydrate

Catalog No.
S1797475
CAS No.
15059-52-6
M.F
Cl3DyH12O6
M. Wt
376.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dysprosium(III) chloride hexahydrate

CAS Number

15059-52-6

Product Name

Dysprosium(III) chloride hexahydrate

IUPAC Name

trichlorodysprosium;hexahydrate

Molecular Formula

Cl3DyH12O6

Molecular Weight

376.95

InChI

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3

SMILES

O.O.O.O.O.O.Cl[Dy](Cl)Cl

Dysprosium(III) chloride hexahydrate is a rare earth compound with the chemical formula DyCl36H2O\text{DyCl}_3\cdot 6\text{H}_2\text{O}. It appears as a crystalline solid and is characterized by its high solubility in water, making it useful in various chemical applications. The compound has a molecular weight of approximately 376.95 g/mol and is classified under the CAS Number 15059-52-6. This compound is notable for its unique properties, including its ability to form complexes and its role as a precursor for other dysprosium compounds .

Dysprosium(III) chloride hexahydrate is considered a mild irritant. Standard laboratory safety procedures for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

Please note:

  • Information on the mechanism of action for Dysprosium(III) chloride hexahydrate in biological systems is not widely available in scientific research as its primary application is as a precursor for other materials.
  • Further research on specific applications of Dysprosium(III) chloride hexahydrate in various fields may require consulting scientific databases and literature.

Catalyst in Organic Synthesis

Due to its Lewis acidic nature, dysprosium(III) chloride hexahydrate can act as a catalyst for various organic reactions. Research has explored its potential in areas like:

  • Aldol condensation reactions ScienceDirect article
  • Friedel–Crafts acylation reactions Royal Society of Chemistry article
  • Diels-Alder reactions Wiley Online Library article

Researchers are investigating its potential for use in other organic reactions as well.

Dopant in Optical Materials

Dysprosium(III) ions, when incorporated into certain materials, can modify their optical properties. Dysprosium(III) chloride hexahydrate serves as a convenient source of these ions for doping applications. Research focuses on areas like:

  • Enhancing the efficiency of lasers American Institute of Physics article
  • Creating new types of optical fibers for data transmission Institute of Electrical and Electronics Engineers article:

By doping materials with dysprosium(III) ions, researchers aim to develop advanced optical devices with improved performance.

Component in Phosphors

Dysprosium(III) plays a crucial role in some phosphor materials, which are substances that convert energy into light. Dysprosium(III) chloride hexahydrate serves as a source of dysprosium(III) ions for these applications. Phosphors containing dysprosium(III) are being investigated for use in:

  • Solid-state lighting National Center for Biotechnology Information article:
  • Flat-panel displays Royal Society of Chemistry article
, particularly those involving coordination chemistry. It can react with various ligands to form dysprosium complexes. For example:

  • Formation of Complexes: When mixed with ligands such as ethylenediamine or acetylacetone, it forms stable complexes that can be used in catalysis or materials science.
  • Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form hydroxides or oxychlorides, especially at higher pH levels.

These reactions highlight the versatility of dysprosium(III) chloride hexahydrate in synthetic chemistry and materials development .

Dysprosium(III) chloride hexahydrate can be synthesized through several methods:

  • Direct Reaction: By reacting dysprosium oxide or dysprosium carbonate with hydrochloric acid, dysprosium(III) chloride can be obtained directly.
  • Precipitation Method: Mixing solutions of dysprosium nitrate with sodium chloride can lead to the precipitation of dysprosium(III) chloride, which is then hydrated.
  • Recrystallization: The compound can also be purified through recrystallization from aqueous solutions to obtain high-purity samples suitable for research and industrial applications .

Dysprosium(III) chloride hexahydrate has a variety of applications across different fields:

  • Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.
  • Materials Science: Utilized in the production of luminescent materials and phosphors for lighting and display technologies.
  • Nuclear

Interaction studies involving dysprosium(III) chloride hexahydrate primarily focus on its coordination chemistry with various ligands. Research indicates that it forms stable complexes with organic molecules, which can enhance catalytic activity or modify physical properties such as solubility and stability. Additionally, studies on its interaction with biological molecules are ongoing to explore potential biomedical applications .

Dysprosium(III) chloride hexahydrate shares similarities with other rare earth chlorides but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

CompoundChemical FormulaUnique Characteristics
Neodymium(III) chloride hexahydrateNdCl36H2O\text{NdCl}_3\cdot 6\text{H}_2\text{O}Lower atomic number; used in magnets
Terbium(III) chloride hexahydrateTbCl36H2O\text{TbCl}_3\cdot 6\text{H}_2\text{O}Exhibits strong green luminescence
Samarium(III) chloride hexahydrateSmCl36H2O\text{SmCl}_3\cdot 6\text{H}_2\text{O}Known for its magnetic properties

Dysprosium(III) chloride hexahydrate is unique due to its specific electronic configuration, leading to distinct optical and magnetic properties that are advantageous in various applications, particularly in advanced materials and medical technologies .

Molecular Formula and Elemental Composition

Dysprosium(III) chloride hexahydrate has the molecular formula DyCl₃·6H₂O, with a molecular weight of 376.96 g/mol. Its chemical identity is confirmed through elemental analysis, revealing a dysprosium content of 60.44% and chlorine at 39.56%, balanced by six water molecules. The compound crystallizes in a triclinic or monoclinic system, depending on the lanthanide series position, though specific space group assignments for DyCl₃·6H₂O remain debated.

Table 1: Structural Parameters for Dysprosium(III) Chloride Hydrates

PropertyValueSource
Molecular formulaDyCl₃·6H₂O
Molecular weight376.96 g/mol
CAS number15059-52-6
Crystal systemTriclinic/monoclinic
Coordination environmentOctahedral (Dy–O bonds)

Hydration State and Crystal Water Coordination Geometry

The hexahydrate form is stabilized by six water molecules coordinated to the dysprosium(III) ion in an octahedral geometry. This arrangement is consistent with heavier lanthanides (Pr³⁺, Nd³⁺, Sm³⁺–Lu³⁺), which exhibit monomeric [RECl₂(H₂O)₆]⁺ units. The Dy–O bond distances average 2.45 Å, typical for lanthanide-oxygen interactions, with water molecules occupying equatorial positions.

Table 2: Comparative Coordination Environments in Lanthanide Chloride Hydrates

LanthanideStructureCoordination NumberBridging Chlorides
La³⁺, Ce³⁺Dimeric [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺9 (7 H₂O + 2 Cl)2
Pr³⁺, Nd³⁺Monomeric [RECl₂(H₂O)₆]⁺8 (6 H₂O + 2 Cl)0
Dy³⁺Monomeric [DyCl₂(H₂O)₆]⁺8 (6 H₂O + 2 Cl)0

Data synthesized from

Polymorphic Forms and Phase Transitions

Dysprosium(III) chloride hexahydrate is the stable hydrated form at ambient conditions but undergoes phase transitions under thermal stress. Heating induces partial hydrolysis, forming dysprosium oxychloride (DyOCl) and releasing HCl:
$$
\text{DyCl}3 \cdot 6\text{H}2\text{O} \xrightarrow{\Delta} \text{DyOCl} + 2\text{HCl} + 5\text{H}_2\text{O}
$$
This behavior aligns with other lanthanide chlorides, where dehydration and hydrolysis compete depending on temperature and humidity. No polymorphic variants of DyCl₃·6H₂O are reported, though structural isomerism may occur in mixed-ligand complexes.

Comparative Analysis with Other Lanthanide Chloride Hydrates

Structural Differences Across the Lanthanide Series

The hydration state and coordination geometry diverge between lighter and heavier lanthanides:

  • Lighter lanthanides (La³⁺, Ce³⁺): Form dimeric structures with seven water molecules and two bridging chlorides, resulting in a 9-coordinate environment.
  • Heavier lanthanides (Pr³⁺, Nd³⁺, Sm³⁺–Lu³⁺): Favor monomeric units with six water molecules and two terminal chlorides, achieving an 8-coordinate geometry.
    Dysprosium, occupying the heavier end of the series, adopts the latter monomeric structure, consistent with its smaller ionic radius (~0.91 Å).

Ionic Radius and Hydration Trends

A systematic decrease in ionic radius across the lanthanide series drives structural changes:

LanthanideIonic Radius (Å)Hydration NumberBridging Chlorides
La³⁺1.0672
Nd³⁺0.9860
Dy³⁺0.9160

Data adapted from

Dysprosium’s smaller radius reduces steric strain, enabling tighter coordination of water and terminal chlorides. This trend underscores the influence of ionic size on crystal packing and hydration stability.

Dysprosium(III) chloride hexahydrate represents a critical rare earth compound with significant applications in advanced materials and catalysis [1]. The synthesis and purification of this compound requires sophisticated methodologies to achieve the high purity standards demanded by modern applications [2]. Multiple synthetic approaches have been developed, each with distinct advantages and limitations based on the specific requirements of the intended application .

Ammonium Chloride Route from Dysprosium Oxide

The ammonium chloride route represents the most widely adopted industrial method for synthesizing dysprosium(III) chloride hexahydrate from dysprosium oxide [1] [4]. This methodology leverages the reactivity of dysprosium oxide with ammonium chloride to form an intermediate pentachloride complex, which subsequently undergoes thermal decomposition to yield the desired product [1].

The primary reaction proceeds according to the following stoichiometry: 10 NH₄Cl + Dy₂O₃ → 2 (NH₄)₂[DyCl₅] + 6 NH₃ + 3 H₂O [1]. This reaction typically occurs at temperatures ranging from 220 to 270 degrees Celsius, with higher temperatures potentially causing sublimation of ammonium chloride [4] [20]. The formation of the pentachloride intermediate is crucial, as it prevents direct hydrolysis of the dysprosium oxide and ensures more complete conversion [1].

The intermediate ammonium dysprosium pentachloride undergoes thermal decomposition according to: (NH₄)₂[DyCl₅] → 2 NH₄Cl + DyCl₃ [1]. This decomposition reaction proceeds via the intermediacy of (NH₄)[Dy₂Cl₇], which has been identified through thermal analysis studies [1]. The thermal decomposition typically occurs at temperatures between 300 and 350 degrees Celsius under controlled atmospheric conditions [4] [22].

Table 2.1: Ammonium Chloride Route from Dysprosium Oxide

ParameterValueNotes
Temperature Range (°C)220-270Higher temperatures may cause sublimation of NH₄Cl [4]
Molar Ratio (NH₄Cl:Dy₂O₃)10:1Excess NH₄Cl improves conversion efficiency [6] [20]
Reaction Time (hours)5-8Longer times improve conversion but risk hydrolysis [20]
AtmosphereDry nitrogen or argonMoisture must be <0.01 ppm to prevent hydrolysis [6] [16]
Conversion Rate (%)92-98Depends on reaction conditions and starting material purity [6] [20]
Intermediate Product(NH₄)₂[DyCl₅]Pentachloride complex forms before decomposition to DyCl₃ [1]
Thermal Decomposition Temperature (°C)300-350Thermal decomposition via (NH₄)[Dy₂Cl₇] intermediate [1]
Final Product Purity (%)99.5-99.9Oxygen content typically <0.1%, water content <0.2% [6] [16]

The optimization of reaction parameters is critical for achieving high conversion rates and product purity [6]. Studies have demonstrated that maintaining overstoichiometric ratios of ammonium chloride significantly improves the total conversion rate while reducing impurity levels [6]. The atmosphere control is particularly crucial, with oxygen levels below 16.05 parts per million and moisture content below 0.01 parts per million being essential for producing single-phase anhydrous dysprosium chloride [6].

The conversion efficiency can reach 98.65 percent under optimized conditions, with the final product exhibiting exceptional purity characteristics [6]. The process requires careful temperature control to prevent premature sublimation of ammonium chloride while ensuring complete conversion of the dysprosium oxide starting material [4] [20].

Direct Hydration from Anhydrous Dysprosium Chloride

Direct hydration from anhydrous dysprosium chloride represents a straightforward approach for producing the hexahydrate form when high-purity anhydrous starting material is available [10]. This method relies on the controlled exposure of anhydrous dysprosium chloride to water vapor or humid atmospheres to achieve the desired hydration state [10] [22].

The hydration reaction follows the stoichiometry: DyCl₃ + 6H₂O → DyCl₃·6H₂O [2]. This process is highly exothermic and must be carefully controlled to prevent localized heating that could lead to partial hydrolysis or uneven hydration [10]. The reaction kinetics are strongly temperature-dependent, with higher temperatures accelerating the hydration process but increasing the risk of hydrolytic decomposition [22].

Controlled humidity exposure represents the preferred methodology for achieving uniform hydration [10]. The relative humidity is typically maintained between 40 and 60 percent to ensure adequate water availability while preventing excessive moisture that could cause clumping or uneven hydration [10]. The temperature range of 25 to 60 degrees Celsius provides optimal conditions for controlled hydration without risking thermal decomposition [10].

Table 2.2: Direct Hydration from Anhydrous Dysprosium Chloride

ParameterValueNotes
Starting MaterialAnhydrous DyCl₃Must be high purity (>99.5%) anhydrous DyCl₃ [10]
Hydration MethodControlled humidity exposureDirect exposure to water causes uneven hydration [10]
Water:DyCl₃ Molar Ratio6:1Stoichiometric ratio for hexahydrate formation [2]
Temperature (°C)25-60Higher temperatures accelerate hydration but risk partial hydrolysis [10] [22]
Reaction Time (hours)2-4Complete hydration requires sufficient time [10]
AtmosphereControlled humidity (40-60% RH)Too high humidity causes clumping and uneven hydration [10]
Product Yield (%)98-99Nearly quantitative conversion under optimal conditions [10]
Water Content in Final Product6 H₂O molecules per DyCl₃Confirmed by thermal analysis and XRD [2] [10]

The quality of the anhydrous starting material significantly impacts the final product characteristics [10]. High-purity anhydrous dysprosium chloride with purity exceeding 99.5 percent is essential to avoid introducing impurities during the hydration process [10]. The presence of oxygen-containing impurities or residual ammonium compounds can lead to hydrolytic side reactions that compromise product quality [16].

Process monitoring through thermal analysis and X-ray diffraction confirms the complete formation of the hexahydrate structure [2] [10]. The reaction typically achieves near-quantitative yields of 98 to 99 percent under optimized conditions, making it an efficient route when suitable anhydrous starting material is available [10].

Solvent-Mediated Recrystallization Techniques

Solvent-mediated recrystallization techniques offer superior purification capabilities for dysprosium(III) chloride hexahydrate, enabling the removal of trace impurities and the production of high-quality crystalline material [8]. These methods exploit differential solubility characteristics to achieve purification through controlled dissolution and crystallization processes [8] [11].

Ethanol-water mixed solvent systems have proven particularly effective for recrystallization applications [8]. The optimal solvent composition typically consists of ethanol and water in a 70:30 ratio, which provides sufficient solubility for dissolution while reducing the risk of hydrolysis compared to pure aqueous systems [8]. This solvent mixture enables controlled crystallization while maintaining the hexahydrate structure [8].

The recrystallization process involves dissolution of the crude dysprosium(III) chloride hexahydrate at elevated temperatures, typically between 60 and 80 degrees Celsius, followed by controlled cooling to promote crystallization [8]. The cooling rate significantly influences crystal size and morphology, with slower cooling rates producing larger, more uniform crystals [8] [11].

Table 2.3: Solvent-Mediated Recrystallization Techniques

ParameterValueNotes
Solvent SystemEthanol/Water (70:30)Ethanol reduces hydrolysis risk compared to pure water [8]
Temperature Range (°C)60-25Dissolution at higher temp, crystallization at lower temp [8]
Concentration (g/100mL)15-20Higher concentrations yield larger crystals but risk impurities [8]
Cooling Rate (°C/hour)2-5Slower cooling produces larger, more uniform crystals [8] [11]
Filtration Temperature (°C)25-30Warm filtration prevents premature crystallization [8]
Drying Temperature (°C)60±2Below 100°C to prevent dehydration [8]
Drying Time (hours)4-6Longer times ensure complete drying without dehydration [8]
Vacuum Pressure (mPa)80Vacuum drying removes residual solvent [8]
Crystal Size Range (μm)50-200Controlled by cooling rate and solution concentration [8] [11]
Product Purity (%)99.7-99.9Multiple recrystallization cycles improve purity [8]

The crystallization process can be optimized through careful control of solution concentration and cooling parameters [8] [11]. Concentrations between 15 and 20 grams per 100 milliliters provide optimal conditions for crystal formation while minimizing the incorporation of impurities [8]. Higher concentrations may yield larger crystals but increase the risk of co-crystallization of impurities [8].

Multiple recrystallization cycles can achieve exceptional purity levels exceeding 99.7 percent [8]. The process typically involves hot suction filtration repeated five times to ensure complete removal of impurities [8]. Vacuum drying at temperatures around 60 degrees Celsius with vacuum pressures of approximately 80 milliPascals removes residual solvent while preserving the hexahydrate structure [8].

The morphology of the recrystallized material varies with processing conditions, with controlled cooling producing well-formed crystals in the size range of 50 to 200 micrometers [8] [11]. Scanning electron microscopy studies reveal that the crystal growth proceeds through two-dimensional spreading with the piling up of growth layers [11].

Prevention of Hydrolytic Decomposition Pathways

The prevention of hydrolytic decomposition represents a critical aspect of dysprosium(III) chloride hexahydrate synthesis and storage [1] [12]. Hydrolytic decomposition leads to the formation of dysprosium oxychloride according to the reaction: DyCl₃ + H₂O → DyOCl + 2 HCl [1]. This decomposition pathway compromises product quality and must be actively prevented through appropriate process controls [1].

Acidic conditions provide the primary mechanism for preventing hydrolytic decomposition [1] [12]. Maintaining pH values between 3.0 and 4.5 through controlled addition of hydrochloric acid prevents the hydrolysis reaction by suppressing the formation of hydroxide ions [12]. The addition of 2 to 5 mole percent excess hydrochloric acid maintains the required acidity throughout processing and storage [12].

Atmospheric control plays a crucial role in preventing hydrolytic decomposition [12] [17]. Oxygen content must be maintained below 16 parts per million, as higher oxygen levels accelerate hydrolysis reactions [12] [17]. Moisture content represents the most critical parameter, with levels below 10 parts per million being essential to prevent rapid hydrolytic decomposition [12] [17].

Table 2.4: Prevention of Hydrolytic Decomposition Pathways

ParameterValueNotes
pH Control Range3.0-4.5Acidic conditions prevent hydrolysis to DyOCl [1] [12]
HCl Addition (mol%)2-5Excess HCl maintains acidity during processing [12]
Oxygen Content (ppm)<16Higher oxygen levels accelerate hydrolysis [12] [17]
Moisture Content (ppm)<10Critical parameter - higher moisture causes rapid hydrolysis [12] [17]
Storage Temperature (°C)15-25Lower temperatures reduce hydrolysis rate [12]
Protective AtmosphereArgon or nitrogenInert gas prevents moisture absorption and oxidation [12] [17]
Container MaterialGlass or PTFEResistant to corrosion from acidic conditions [12]
Stabilizing AdditivesTrace NH₄Cl (0.1-0.5%)Stabilizes chloride form and prevents hydrolysis [12]
Maximum Storage Time (months)6-12Depends on storage conditions and container integrity [12]

Temperature control significantly influences the rate of hydrolytic decomposition [12]. Storage temperatures between 15 and 25 degrees Celsius minimize decomposition rates while maintaining practical handling conditions [12]. Higher temperatures exponentially increase decomposition kinetics and should be avoided during storage [12].

Protective atmospheres of argon or nitrogen prevent moisture absorption and oxidation reactions that could initiate hydrolytic decomposition [12] [17]. These inert gases must be maintained at high purity levels with moisture content below the specified limits [17]. Continuous purging or sealed container systems can effectively maintain the required atmospheric conditions [17].

Container selection impacts long-term stability, with glass or polytetrafluoroethylene materials providing optimal resistance to corrosion from acidic conditions [12]. These materials do not contribute ions that could catalyze decomposition reactions and maintain their integrity under the required storage conditions [12].

The addition of trace amounts of ammonium chloride as a stabilizing additive has proven effective in preventing hydrolytic decomposition [12]. Concentrations between 0.1 and 0.5 percent provide sufficient stabilization without interfering with subsequent applications [12]. The mechanism involves the formation of stable chloride complexes that resist hydrolysis [12].

Dates

Modify: 2023-08-15

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